4-(tert-Butyl)oxazol-2-amine
Overview
Description
4-(tert-Butyl)oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the fourth position of the oxazole ring and an amino group at the second position. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets . The specific targets can vary greatly depending on the substitution pattern of the oxazole ring .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action would depend on the nature of the target and the substitution pattern of the oxazole ring .
Biochemical Pathways
Oxazole derivatives have been reported to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetic properties of oxazole derivatives can be influenced by factors such as the substitution pattern of the oxazole ring and the nature of the biological target .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific effects of 4-(tert-Butyl)oxazol-2-amine would depend on its specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of oxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl isocyanide with an α-haloketone under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline and oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
4-(tert-Butyl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound of the oxazole family.
Isoxazole: A structural isomer with the oxygen and nitrogen atoms at different positions.
Oxazoline: A reduced form of oxazole with a partially saturated ring.
Uniqueness
4-(tert-Butyl)oxazol-2-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and selectivity in various applications compared to other oxazole derivatives .
Properties
IUPAC Name |
4-tert-butyl-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYMHROZMWLAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540575 | |
Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97567-79-8 | |
Record name | 4-tert-Butyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80540575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-1,3-oxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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